![molecular formula C16H20N2O4S2 B4881201 2-methoxy-N-propyl-5-{[(2-thienylmethyl)amino]sulfonyl}benzamide](/img/structure/B4881201.png)
2-methoxy-N-propyl-5-{[(2-thienylmethyl)amino]sulfonyl}benzamide
Overview
Description
2-methoxy-N-propyl-5-{[(2-thienylmethyl)amino]sulfonyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as TAK-659 and is a selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is an enzyme that plays a crucial role in the development and function of B-cells, which are a type of white blood cell that plays a vital role in the immune system.
Scientific Research Applications
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, TAK-659 has shown promising results in inhibiting 2-methoxy-N-propyl-5-{[(2-thienylmethyl)amino]sulfonyl}benzamide and suppressing the growth of cancer cells. TAK-659 has also been shown to be effective in reducing the symptoms of autoimmune diseases and inflammatory disorders.
Mechanism of Action
TAK-659 is a selective inhibitor of 2-methoxy-N-propyl-5-{[(2-thienylmethyl)amino]sulfonyl}benzamide, which plays a crucial role in the development and function of B-cells. 2-methoxy-N-propyl-5-{[(2-thienylmethyl)amino]sulfonyl}benzamide is involved in the signaling pathway that leads to the activation of B-cells, which then produce antibodies to fight infections. By inhibiting 2-methoxy-N-propyl-5-{[(2-thienylmethyl)amino]sulfonyl}benzamide, TAK-659 prevents the activation of B-cells and reduces the production of antibodies. This mechanism of action makes TAK-659 a potential therapeutic agent for diseases that involve overactive B-cells, such as autoimmune disorders and certain types of cancer.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. In preclinical studies, TAK-659 has been shown to inhibit the growth of cancer cells and reduce the symptoms of autoimmune diseases and inflammatory disorders. TAK-659 has also been shown to reduce the production of antibodies, which can be beneficial in diseases where overproduction of antibodies is a problem.
Advantages and Limitations for Lab Experiments
One of the main advantages of TAK-659 is its high selectivity for 2-methoxy-N-propyl-5-{[(2-thienylmethyl)amino]sulfonyl}benzamide, which makes it a potential therapeutic agent for diseases that involve overactive B-cells. TAK-659 has also been shown to have a favorable safety profile in preclinical studies. However, one of the limitations of TAK-659 is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosage and administration route for TAK-659.
Future Directions
There are several future directions for the research and development of TAK-659. One potential area of research is the use of TAK-659 in combination with other therapeutic agents for the treatment of cancer. Another area of research is the development of more soluble forms of TAK-659 that can be administered in vivo. Additionally, more research is needed to determine the optimal dosage and administration route for TAK-659 in various diseases. Overall, TAK-659 has shown promising results in preclinical studies and has the potential to become a valuable therapeutic agent in the future.
properties
IUPAC Name |
2-methoxy-N-propyl-5-(thiophen-2-ylmethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S2/c1-3-8-17-16(19)14-10-13(6-7-15(14)22-2)24(20,21)18-11-12-5-4-9-23-12/h4-7,9-10,18H,3,8,11H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTGRPSROYJZFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CS2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-propyl-5-(thiophen-2-ylmethylsulfamoyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-{[(5-methyl-1H-benzimidazol-2-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4881120.png)
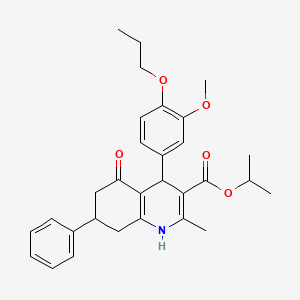
![N~1~-(2-methoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4881143.png)
![N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B4881151.png)
![N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B4881152.png)
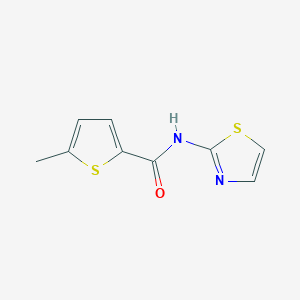
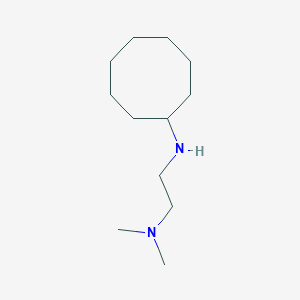
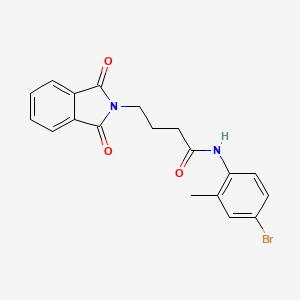

![5-{5-[2-(3,5-dimethyl-4-isoxazolyl)ethyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4881206.png)
![3-(3,5-dimethyl-4-isoxazolyl)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B4881212.png)
![1-{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}ethanone](/img/structure/B4881216.png)
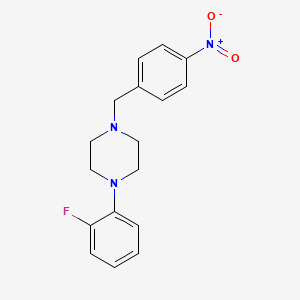
![4-{2-[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4881235.png)